molecular formula C19H15N3 B1219145 4-(9-Acridinylamino)aniline CAS No. 58658-11-0

4-(9-Acridinylamino)aniline

Cat. No.: B1219145
CAS No.: 58658-11-0
M. Wt: 285.3 g/mol
InChI Key: XTJBUPXVQDLXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-Acridinylamino)aniline is a chemical compound known for its significant interactions with DNA. It is a derivative of acridine, a compound that has been extensively studied for its biological and chemical properties. The structure of this compound consists of an acridine moiety attached to an aniline group, which allows it to intercalate between DNA base pairs, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Acridinylamino)aniline typically involves the reaction of 9-chloroacridine with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aniline group. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(9-Acridinylamino)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(9-Acridinylamino)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and as a probe in molecular biology experiments.

    Medicine: It has been investigated for its potential use as an anticancer agent due to its ability to inhibit DNA replication in cancer cells.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The primary mechanism of action of 4-(9-Acridinylamino)aniline involves its intercalation between DNA base pairs. This intercalation disrupts the normal structure of DNA, inhibiting the replication and transcription processes. The compound targets DNA topoisomerase II, an enzyme crucial for DNA replication, and stabilizes the cleavable complex formed between the enzyme and DNA, leading to the inhibition of DNA religation and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9-Acridinylamino)aniline is unique due to its specific structure that allows for strong intercalation with DNA and its versatility in undergoing various chemical reactions. Its ability to inhibit DNA topoisomerase II makes it a valuable compound in cancer research and treatment .

Properties

IUPAC Name

4-N-acridin-9-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJBUPXVQDLXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207353
Record name 4-(9-Acridinylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58658-11-0
Record name 4-(9-Acridinylamino)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58658-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(9-Acridinylamino)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058658110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(9-Acridinylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(9-Acridinylamino)aniline
Reactant of Route 2
Reactant of Route 2
4-(9-Acridinylamino)aniline
Reactant of Route 3
Reactant of Route 3
4-(9-Acridinylamino)aniline
Reactant of Route 4
Reactant of Route 4
4-(9-Acridinylamino)aniline
Reactant of Route 5
Reactant of Route 5
4-(9-Acridinylamino)aniline
Reactant of Route 6
Reactant of Route 6
4-(9-Acridinylamino)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.